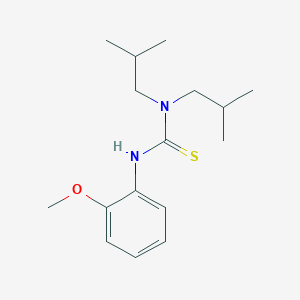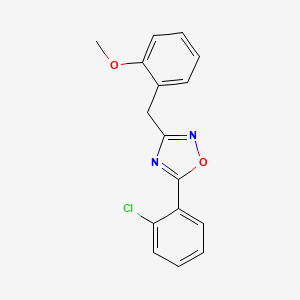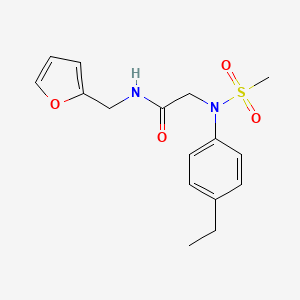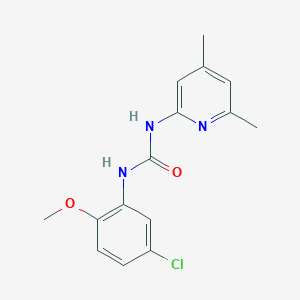
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine, also known as Flephedrone, is a synthetic designer drug that belongs to the cathinone class. It is a derivative of piperazine and has stimulant properties similar to those of amphetamines. Flephedrone was first synthesized in 2008 and has gained popularity as a recreational drug due to its euphoric effects. However, its potential as a research chemical has also been explored in recent years.
作用机制
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine acts as a reuptake inhibitor of dopamine and serotonin, leading to increased levels of these neurotransmitters in the brain. It also has weak affinity for the norepinephrine transporter, although its effects on this system are less well understood. The exact mechanism of action of this compound is still being studied, and further research is needed to fully understand its effects on the brain.
Biochemical and Physiological Effects:
This compound has been shown to have stimulant effects similar to those of amphetamines. It can increase heart rate, blood pressure, and body temperature, as well as cause euphoria, increased energy, and decreased appetite. However, it can also cause adverse effects such as anxiety, paranoia, and insomnia.
实验室实验的优点和局限性
One advantage of 1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine as a research chemical is its relative ease of synthesis and availability. It can be obtained from commercial sources and does not require specialized equipment or expertise to produce. However, its potential toxicity and adverse effects must be taken into account when using it in experiments.
List of
未来方向
1. Further studies on the mechanism of action of 1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine and its effects on the brain.
2. Exploration of this compound's potential as a treatment for depression and other mood disorders.
3. Investigation of the long-term effects of this compound on the brain and behavior.
4. Development of safer and more effective cathinone derivatives for research purposes.
5. Examination of the potential for addiction and abuse of this compound and other cathinone derivatives.
Conclusion:
This compound is a synthetic designer drug that has gained popularity as a recreational drug, but also has potential as a research chemical. Its ease of synthesis and availability make it an attractive option for researchers, although its potential toxicity and adverse effects must be taken into account. Further research is needed to fully understand its effects on the brain and behavior, as well as its potential as a treatment for mood disorders.
合成方法
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine can be synthesized through a multi-step process starting with the reaction of 2-fluorobenzoyl chloride with piperazine. The resulting intermediate is then reacted with 4-methylcyclohexanone to yield the final product. The synthesis of this compound is relatively simple and can be achieved using standard laboratory equipment.
科学研究应用
1-(2-fluorobenzoyl)-4-(4-methylcyclohexyl)piperazine has been studied for its potential as a research chemical in various fields such as neuroscience, pharmacology, and toxicology. In neuroscience, this compound has been used to study the effects of cathinone derivatives on the brain and behavior. It has been shown to increase dopamine and serotonin release in the brain, which may contribute to its stimulant effects.
In pharmacology, this compound has been studied for its potential as a treatment for depression and other mood disorders. It has been shown to have antidepressant-like effects in animal models, although further research is needed to determine its efficacy in humans.
In toxicology, this compound has been studied for its potential toxicity and adverse effects. It has been shown to have cardiovascular and respiratory effects, as well as potential for addiction and abuse.
属性
IUPAC Name |
(2-fluorophenyl)-[4-(4-methylcyclohexyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O/c1-14-6-8-15(9-7-14)20-10-12-21(13-11-20)18(22)16-4-2-3-5-17(16)19/h2-5,14-15H,6-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRIDGCFOJJHHCP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCN(CC2)C(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,N,4-trimethyl-2-[(2-thienylcarbonyl)amino]-1,3-thiazole-5-carboxamide](/img/structure/B5883483.png)

![2-{4-allyl-5-[(2-chlorobenzyl)thio]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5883503.png)

![trans-1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-4-ethoxypyrrolidin-3-ol](/img/structure/B5883522.png)
![N-[4-(2-chlorophenyl)-1,3-thiazol-2-yl]-N'-phenylurea](/img/structure/B5883526.png)

![N-{[(2,4-dimethyl-8-quinolinyl)amino]carbonothioyl}-2-furamide](/img/structure/B5883537.png)


![N'-[2-(3,4-dimethoxyphenyl)acetyl]-2-furohydrazide](/img/structure/B5883574.png)


![N,N-dimethyl-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5883590.png)